Cyanine7 DBCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

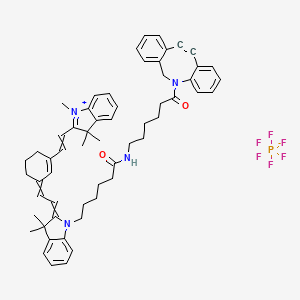

Formule moléculaire |

C58H65F6N4O2P |

|---|---|

Poids moléculaire |

995.1 g/mol |

Nom IUPAC |

N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide hexafluorophosphate |

InChI |

InChI=1S/C58H64N4O2.F6P/c1-57(2)48-26-13-16-29-51(48)60(5)53(57)37-33-43-21-20-22-44(41-43)34-38-54-58(3,4)49-27-14-17-30-52(49)61(54)40-19-7-8-31-55(63)59-39-18-6-9-32-56(64)62-42-47-25-11-10-23-45(47)35-36-46-24-12-15-28-50(46)62;1-7(2,3,4,5)6/h10-17,23-30,33-34,37-38,41H,6-9,18-22,31-32,39-40,42H2,1-5H3;/q;-1/p+1 |

Clé InChI |

BCPAGJWDXBIMJR-UHFFFAOYSA-O |

SMILES canonique |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)(C)C)CCC3)C)C.F[P-](F)(F)(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Cyanine7 DBCO in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) DBCO is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This combination makes it a powerful tool in biological research, particularly for applications requiring high sensitivity and deep tissue penetration. The DBCO moiety allows for copper-free click chemistry, a bioorthogonal reaction that enables the covalent labeling of azide-modified biomolecules in living systems without the need for a toxic copper catalyst. This technical guide provides a comprehensive overview of Cyanine7 DBCO, including its properties, applications, and detailed experimental protocols.

Core Properties of this compound

This compound exhibits photophysical properties that are highly advantageous for biological imaging. Its excitation and emission maxima in the near-infrared spectrum (typically around 750 nm and 775 nm, respectively) minimize autofluorescence from biological tissues, leading to a high signal-to-noise ratio.[1] The dye is characterized by a high molar extinction coefficient and good quantum yield, contributing to its brightness and sensitivity.

Quantitative Data Summary

For ease of comparison, the key quantitative data for this compound from various suppliers are summarized in the table below.

| Property | Value | Source |

| Excitation Maximum (λex) | ~750 nm | [1][2][3] |

| Emission Maximum (λem) | ~773 - 785 nm | [2] |

| Molar Extinction Coefficient (ε) | 199,000 - 255,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.3 | |

| Molecular Weight | ~845.57 - 995.13 g/mol | |

| Purity | ≥95% (HPLC) | |

| Solubility | Good in DMSO, DMF, and water |

Key Applications in Research

The unique properties of this compound make it suitable for a wide range of applications in life sciences research, including:

-

In Vivo Imaging: The NIR fluorescence of this compound allows for deep tissue imaging in small animal models, making it ideal for cancer research, drug delivery studies, and tracking cellular therapies. Heptamethine cyanine dyes, like Cy7, have shown preferential uptake and retention in tumor cells, making them promising agents for cancer imaging.

-

Metabolic Glycoengineering: This technique involves the metabolic incorporation of azide-modified sugars into cellular glycans. These azide groups can then be specifically labeled with this compound for visualization and tracking of glycans in living cells and organisms. This approach is valuable for studying glycosylation in development, disease, and for targeted drug delivery.

-

Antibody Conjugation: this compound can be conjugated to antibodies to create highly specific and sensitive probes for immunoassays, flow cytometry, and targeted imaging. This is particularly relevant in the development of antibody-drug conjugates (ADCs) for cancer therapy.

-

Cell Tracking: Cells can be labeled with this compound to monitor their migration, proliferation, and fate in vivo. This is a critical tool in immunology, stem cell research, and regenerative medicine.

Experimental Protocols

Antibody Conjugation with this compound-NHS Ester

This protocol describes the labeling of an antibody with a this compound N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the antibody.

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

This compound-NHS ester

-

Anhydrous DMSO

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Purification column (e.g., desalting column)

Procedure:

-

Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

-

Prepare this compound-NHS Ester Solution: Immediately before use, dissolve the this compound-NHS ester in DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Add the reaction buffer to the antibody solution to achieve a final pH of 8.3.

-

Slowly add a 10-20 fold molar excess of the dissolved this compound-NHS ester to the antibody solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with PBS.

-

Collect the fractions containing the labeled antibody. The degree of labeling can be determined spectrophotometrically.

-

Live Cell Labeling and Imaging

This protocol outlines the labeling of azide-modified cells with this compound for fluorescence microscopy.

Materials:

-

Cells cultured on glass-bottom dishes

-

Azide-modified substrate (e.g., Ac4ManNAz for metabolic labeling)

-

This compound

-

Live-cell imaging medium (phenol red-free)

-

Wash buffer (e.g., PBS)

-

Fluorescence microscope with NIR imaging capabilities

Procedure:

-

Metabolic Labeling (if applicable): Culture cells with an appropriate concentration of the azide-modified substrate for 24-48 hours to allow for metabolic incorporation.

-

This compound Labeling:

-

Wash the cells once with wash buffer.

-

Dilute this compound to the desired concentration (typically 5-20 µM) in live-cell imaging medium.

-

Incubate the cells with the this compound solution for 30-60 minutes at 37°C.

-

-

Washing: Gently wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound dye.

-

Imaging:

-

Acquire images using appropriate filter sets for Cy7 (Excitation: ~750 nm; Emission: ~775 nm).

-

Use the lowest possible laser power and exposure time to minimize phototoxicity.

-

In Vivo Imaging in a Mouse Model

This protocol provides a general guideline for in vivo imaging of this compound-labeled cells or antibodies in mice.

Materials:

-

Anesthetized mouse

-

This compound-labeled cells or antibody conjugate

-

Sterile PBS

-

In vivo imaging system with NIR fluorescence capabilities

Procedure:

-

Preparation of Injectate: Resuspend the this compound-labeled cells or dilute the antibody conjugate in sterile PBS to the desired concentration. A typical dose for cyanine dyes is in the range of 0.5-5 mg/kg body weight.

-

Injection: Administer the injectate to the anesthetized mouse, typically via intravenous (tail vein) injection. The injection volume is usually 100-200 µL.

-

Imaging:

-

Place the mouse in the imaging chamber.

-

Acquire fluorescence images at various time points post-injection to monitor the biodistribution and targeting of the labeled entity.

-

Use appropriate excitation and emission filters for Cy7.

-

Visualizations

Experimental Workflow for Metabolic Glycoengineering and In Vivo Cell Tracking

Logical Relationship of Copper-Free Click Chemistry

Conclusion

This compound is a versatile and powerful tool for modern biological research. Its near-infrared fluorescence and capacity for bioorthogonal, copper-free click chemistry enable sensitive and specific labeling of biomolecules in complex biological environments, including living animals. The applications of this compound in in vivo imaging, metabolic glycoengineering, and targeted therapies are continually expanding, promising new insights into biology and advancements in medicine. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of this compound in a variety of research settings.

References

Cyanine7 DBCO: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Cyanine7 (Cy7) DBCO, a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is a cornerstone in modern bioconjugation, enabling the precise labeling of azide-modified biomolecules through copper-free click chemistry.

Core Chemical and Physical Properties

Cyanine7 DBCO is a valuable tool for a wide range of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[1] Its NIR fluorescence profile minimizes autofluorescence from biological samples, leading to enhanced signal-to-noise ratios.[1][2] The DBCO moiety facilitates a highly selective and bioorthogonal reaction with azides, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[3][4]

The chemical and spectral properties of this compound are summarized in the tables below. It is important to note that variations in molecular weight and formula can occur between suppliers, often due to the presence of different counter-ions or salt forms of the dye. The data presented here represents a compilation from various commercial sources to provide a comprehensive overview.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Dark green solid | |

| Molecular Formula | C₅₈H₆₅N₄ClO₂ | |

| C₅₈H₆₅F₆N₄O₂P | ||

| Molecular Weight | 885.62 g/mol | |

| 995.13 g/mol | ||

| 1259.53 g/mol (protonated) | ||

| Solubility | Good in DMSO, DMF, and DCM | |

| Water-soluble | ||

| Storage Conditions | -20°C, in the dark, desiccated |

Table 2: Spectral Properties of this compound

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~750 nm | |

| Emission Maximum (λem) | ~773 nm | |

| Molar Extinction Coefficient (ε) | ~199,000 - 255,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.3 | |

| pH Stability | Stable over a pH range of 4-10 |

Chemical Structure and Reaction Mechanism

The structure of this compound consists of two key components: the Cyanine7 fluorophore and the DBCO moiety. The Cyanine7 core is a polymethine dye that provides the near-infrared fluorescence, while the DBCO group is a strained alkyne that enables the copper-free click reaction.

References

A Technical Deep Dive into Cyanine7 DBCO Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism, applications, and practical implementation of Cyanine7 (Cy7) DBCO copper-free click chemistry. This powerful bioconjugation technique, a cornerstone of bioorthogonal chemistry, facilitates the covalent labeling of biomolecules in complex biological systems with high specificity and efficiency. Its utility is particularly pronounced in drug development, diagnostics, and advanced imaging applications where preserving the integrity of biological samples is paramount.

The Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

At the heart of Cy7 DBCO chemistry lies the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a reaction that forms a stable triazole linkage between a cyclooctyne (DBCO) and an azide (N₃)[1][2]. Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst[1][3]. The driving force for this reaction is the significant ring strain of the dibenzocyclooctyne (DBCO) group[1]. This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition, enabling the reaction to proceed efficiently at physiological temperatures and pH.

The key components of this reaction are:

-

Cyanine7 (Cy7): A near-infrared (NIR) fluorescent dye with excitation and emission maxima typically around 750 nm and 773 nm, respectively. Its fluorescence in the NIR window minimizes autofluorescence from biological samples, making it ideal for deep-tissue in vivo imaging. Cy7 is typically functionalized with an azide group (Cy7-N₃) for participation in the click reaction.

-

Dibenzocyclooctyne (DBCO): A highly strained cyclooctyne that reacts specifically and rapidly with azides. The DBCO moiety is typically attached to a biomolecule of interest (e.g., an antibody, a small molecule drug) via a stable linker.

The bioorthogonal nature of the SPAAC reaction is a significant advantage; neither the azide nor the DBCO group is naturally present in biological systems, and they do not cross-react with other functional groups found in proteins, nucleic acids, or lipids. This ensures that the labeling is highly specific to the intended target.

Quantitative Data for Cy7-DBCO Reactions

The efficiency and kinetics of the Cy7-DBCO reaction are critical parameters for experimental design. While specific rate constants can vary depending on the exact molecular context and reaction conditions, the following table summarizes key quantitative data to guide researchers.

| Parameter | Typical Value/Range | Notes | References |

| Second-Order Rate Constant (k) | 0.03 - 0.3 M⁻¹s⁻¹ | For the reaction between DBCO and benzyl azide. The rate can be influenced by the steric and electronic properties of the azide and the DBCO derivative. | |

| Reaction Time | 1 - 4 hours at room temperature; overnight at 4°C | To ensure completion, especially with dilute reactants. | |

| Molar Ratio (DBCO-biomolecule : Azide-Cy7) | 1 : 2 to 1 : 4 | A slight excess of the Cy7-azide is often used to ensure complete labeling of the DBCO-functionalized biomolecule. | |

| Cy7 Extinction Coefficient | ~255,000 cm⁻¹M⁻¹ | At ~750 nm. This value is crucial for determining the degree of labeling (DOL). | |

| DBCO UV Absorbance | ~310 nm | The disappearance of this peak can be used to monitor the progress of the reaction. | |

| pH Range | 4 - 10 | The reaction is largely insensitive to pH within this range. |

Experimental Protocols

Detailed methodologies are essential for the successful implementation of Cy7-DBCO click chemistry. The following protocols provide a step-by-step guide for a typical two-step bioconjugation procedure: first, the activation of a biomolecule (e.g., an antibody) with DBCO, followed by the click reaction with Cy7-azide.

Protocol 1: Activation of an Antibody with DBCO-NHS Ester

This protocol describes the labeling of an antibody with DBCO groups by reacting primary amines (e.g., lysine residues) with a DBCO-NHS ester.

Materials:

-

Purified antibody (1-2 mg/mL in an amine-free buffer like PBS)

-

DBCO-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)

-

Spin desalting column (e.g., 7K MWCO)

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a spin desalting column or dialysis.

-

DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid denaturation of the antibody.

-

Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.

-

Quenching (Optional but Recommended): To stop the reaction, add the quenching solution to a final concentration of 10-50 mM and incubate for an additional 15 minutes at room temperature.

-

Purification: Remove unreacted DBCO-NHS ester and quenching reagent using a spin desalting column equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the UV absorbance of the DBCO-labeled antibody at 280 nm (for the protein) and ~310 nm (for DBCO). The purified DBCO-activated antibody can be stored at -20°C for up to a month, though the reactivity of the DBCO group may decrease over time.

Protocol 2: Copper-Free Click Reaction with Cy7-Azide

This protocol details the conjugation of the DBCO-activated antibody to Cy7-azide.

Materials:

-

DBCO-activated antibody (from Protocol 1)

-

Cy7-azide

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Mix the DBCO-activated antibody with a 2-4 fold molar excess of Cy7-azide in the reaction buffer.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove unconjugated Cy7-azide using a suitable method such as size exclusion chromatography (SEC) or a spin desalting column appropriate for the size of the final conjugate.

-

Validation and Characterization:

-

Validate the formation of the conjugate using SDS-PAGE, where the Cy7-labeled antibody will show a higher molecular weight band and will be fluorescent.

-

Determine the final concentration and DOL by measuring the absorbance at 280 nm (for the antibody) and ~750 nm (for Cy7).

-

Visualizing the Process: Diagrams

To further elucidate the mechanism and workflow, the following diagrams have been generated using the DOT language.

Caption: Core mechanism of Cy7-DBCO copper-free click chemistry.

Caption: General experimental workflow for Cy7-DBCO bioconjugation.

Applications in Drug Development and Research

The versatility and bioorthogonality of Cy7-DBCO click chemistry have led to its widespread adoption in numerous research and development areas:

-

Antibody-Drug Conjugates (ADCs): SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, leading to more homogeneous and effective ADCs.

-

In Vivo Imaging: The use of the NIR dye Cy7 allows for deep-tissue imaging with high signal-to-noise ratios, enabling the tracking of labeled cells, proteins, and drugs in living organisms.

-

Proteomics and Glycomics: This technique facilitates the enrichment and identification of specific classes of proteins or glycans from complex biological samples.

-

Targeted Drug Delivery: By conjugating targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or liposomes, Cy7-DBCO chemistry can be used to create highly specific drug delivery systems.

-

Fluorescence Microscopy: The bright and photostable nature of Cy7 makes it an excellent choice for various fluorescence microscopy applications, including super-resolution imaging.

References

A Technical Guide to Cyanine7 DBCO: Spectral Properties and Applications

For researchers, scientists, and drug development professionals, the near-infrared (NIR) fluorophore Cyanine7 (Cy7) DBCO offers a powerful tool for biological imaging and tracking. Its exceptional brightness, photostability, and utility in copper-free click chemistry make it a versatile probe for a wide range of applications, from in vitro assays to in vivo imaging. This technical guide provides an in-depth overview of the spectral properties of Cy7 DBCO, detailed experimental protocols, and logical workflows for its application.

Core Spectral and Physical Properties

Cyanine7 DBCO is characterized by its absorption and emission in the near-infrared spectrum, a region that benefits from reduced autofluorescence from biological tissues, allowing for deeper tissue penetration and higher signal-to-noise ratios in imaging studies.[1][2] The key spectral and physical properties are summarized below. It is important to note that slight variations in these values may be observed between different suppliers. A sulfonated version, sulfo-Cyanine7 DBCO, is also available, offering increased water solubility.[3][4]

Table 1: Spectral Properties of this compound and sulfo-Cyanine7 DBCO

| Property | This compound | sulfo-Cyanine7 DBCO | Reference |

| Excitation Maximum (λex) | ~750 - 753 nm | 750 nm | [5] |

| Emission Maximum (λem) | ~773 - 775 nm | 773 nm | |

| Extinction Coefficient (ε) | ~199,000 - 255,000 M⁻¹cm⁻¹ | 240,600 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.3 | 0.24 | |

| Spectrally Similar Dyes | Alexa Fluor® 750, DyLight® 750, IRDye® 750, CF® 750 Dye | N/A |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Dark green solid | |

| Molecular Weight | ~885.62 - 1259.53 g/mol (protonated) | |

| Solubility | Good in DMSO, DMF, and water | |

| Purity | ≥95% (typically by HPLC) | |

| Storage Conditions | -20°C, desiccated, and protected from light | |

| pH Stability | Stable fluorescence from pH 4 to 10 |

Experimental Protocols

The primary application of this compound is its conjugation to azide-modified biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly specific and biocompatible, making it ideal for labeling sensitive biological samples.

General Protocol for Bioconjugation using Cy7 DBCO

This protocol provides a general guideline for the conjugation of an azide-modified protein with Cy7 DBCO. Optimization may be required for specific applications.

Materials:

-

Azide-modified biomolecule (e.g., protein, antibody, or oligonucleotide)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Size-exclusion chromatography column (e.g., PD-10) for purification

-

Reaction tubes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1-10 mM stock solution of Cy7 DBCO in anhydrous DMSO or DMF. Vortex to ensure complete dissolution.

-

Dissolve the azide-modified biomolecule in PBS at a concentration of 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 2-4 molar excess of the Cy7 DBCO stock solution to the azide-modified biomolecule solution.

-

The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept low (ideally <10%) to avoid denaturation of the biomolecule.

-

Incubate the reaction mixture. Incubation times can vary from 4 hours at 25°C to overnight at 4°C, with gentle agitation. Reaction kinetics are typically slow, so longer incubation times can improve conjugation efficiency.

-

-

Purification of the Conjugate:

-

Remove unreacted Cy7 DBCO from the conjugate using a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.

-

Collect the fractions containing the labeled biomolecule, which will typically be the first colored fractions to elute.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Cy7).

-

The final conjugate can be validated using techniques such as SDS-PAGE, where a fluorescent band corresponding to the molecular weight of the conjugate should be visible.

-

Experimental Workflows and Signaling Pathways

While Cy7 DBCO is not inherently part of a biological signaling pathway, it is a tool used to visualize and track molecules that are. The following diagrams illustrate the logical workflow for a typical bioconjugation experiment and a conceptual representation of how the resulting fluorescently labeled molecule can be used in a cellular imaging context.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development areas:

-

In Vivo Imaging: The NIR fluorescence of Cy7 DBCO allows for deep tissue imaging in small animal models, making it suitable for tracking labeled cells, antibodies, or drug delivery vehicles in vivo.

-

Flow Cytometry: The bright fluorescence of Cy7 DBCO is well-suited for identifying and sorting labeled cells using flow cytometry with appropriate laser lines (e.g., 633 or 635 nm).

-

Fluorescence Microscopy: Labeled biomolecules can be visualized with high sensitivity and resolution in various fluorescence microscopy applications.

-

Theranostics: The ability to attach Cy7 DBCO to targeting moieties, such as RGD peptides for integrin αvβ3 targeting in tumors, opens up possibilities for developing agents that can both visualize and treat diseases.

-

FRET-Based Assays: As demonstrated in some studies, Cy7 can act as a quencher for other fluorophores like Cy5 in Förster Resonance Energy Transfer (FRET) applications, which can be used to develop activatable probes or to reduce background fluorescence.

It is important to note that while highly effective for labeling extracellular and cell surface targets, Cy7 DBCO may not be suitable for staining intracellular components in fixed and permeabilized cells due to the potential for high background fluorescence.

References

Cyanine7 DBCO excitation and emission wavelength

An In-Depth Technical Guide to Cyanine7 DBCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) DBCO is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1] This technical guide provides a comprehensive overview of its spectral properties, applications, and detailed protocols for its use in bioorthogonal chemistry. The DBCO moiety allows for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), enabling the covalent labeling of azide-modified biomolecules in environments where copper catalysts would be cytotoxic, such as in living cells.[2][3][4] Its fluorescence in the NIR window (~700-900 nm) is ideal for deep-tissue in vivo imaging due to reduced light scattering and minimal tissue autofluorescence, which results in a high signal-to-background ratio.[1]

Core Properties and Specifications

This compound is characterized by its strong absorption and emission in the near-infrared spectrum, high extinction coefficient, and good quantum yield. It is a water-soluble and hydrophilic dye, which minimizes non-specific binding in biological assays. The fluorescence of Cy7 DBCO is stable across a wide pH range, typically from pH 4 to 10.

Quantitative Data Summary

The spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~750 nm | |

| 753 nm | ||

| Emission Maximum (λem) | ~773 nm | |

| ~775 nm | ||

| Molar Extinction Coefficient (ε) | 199,000 M⁻¹cm⁻¹ | |

| 255,000 M⁻¹cm⁻¹ | ||

| Fluorescence Quantum Yield (Φ) | 0.3 | |

| Molecular Weight | 885.62 g/mol | |

| 1259.53 g/mol (protonated) | ||

| Appearance | Dark green solid | |

| Solubility | Good in Water, DMSO, DMF |

Note: Specific values may vary slightly between suppliers.

Reaction Mechanism: Copper-Free Click Chemistry

Cy7 DBCO reacts with azide-functionalized molecules through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and specific, proceeding rapidly at room temperature without the need for a cytotoxic copper catalyst. The high ring strain of the DBCO group drives the reaction with the azide, forming a stable triazole linkage.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

Antibody Labeling via DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule of interest.

Materials:

-

Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS).

-

DBCO-NHS ester.

-

Anhydrous Dimethyl sulfoxide (DMSO).

-

Quenching buffer (e.g., 100 mM Tris or Glycine).

-

Spin desalting columns or similar purification system.

-

Azide-functionalized molecule for conjugation.

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is free of primary amines (e.g., Tris buffer) and stabilizers like sodium azide. If necessary, perform a buffer exchange into PBS (pH 7.4) using a spin desalting column.

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

DBCO-NHS Ester Activation:

-

Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

-

Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 20% to avoid antibody denaturation.

-

-

Incubation:

-

Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

-

-

Quenching (Optional but Recommended):

-

Add a small volume of quenching buffer (e.g., 10 µL of 100 mM Tris) to the reaction to neutralize any unreacted DBCO-NHS ester.

-

Incubate for an additional 15 minutes.

-

-

Purification of DBCO-Antibody:

-

Remove excess, unreacted DBCO-NHS ester using a spin desalting column or a similar gel filtration method to purify the DBCO-functionalized antibody.

-

-

Copper-Free Click Reaction:

-

Mix the purified DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule.

-

Incubate the mixture overnight at 4°C or for 2-4 hours at room temperature to form the stable conjugate.

-

-

Final Purification:

-

Purify the final antibody conjugate to remove any unreacted azide-molecule using an appropriate liquid chromatography method (e.g., HPLC) or centrifugal filter unit.

-

Protocol for In Vivo Imaging in a Mouse Model

This protocol outlines the general steps for using a Cy7 DBCO-labeled agent for near-infrared fluorescence imaging in small animals.

Materials:

-

Cy7 DBCO-labeled imaging agent (e.g., antibody, peptide).

-

Sterile, biocompatible solvent (e.g., PBS).

-

Small animal model (e.g., BALB/c nude mice).

-

Anesthetic agent (e.g., isoflurane, sodium pentobarbital).

-

In vivo imaging system (IVIS) equipped with appropriate NIR excitation and emission filters.

Procedure:

-

Animal and Reagent Preparation:

-

House animals according to institutional guidelines.

-

Reconstitute the Cy7 DBCO-labeled agent in a sterile, biocompatible solvent like PBS. If DMSO is used for initial dissolution, ensure the final concentration in the injected volume is minimal (<5%) to avoid toxicity.

-

-

Administration of Imaging Agent:

-

Anesthetize the mouse using an appropriate protocol.

-

Administer the imaging agent, typically via intravenous (IV) tail vein injection.

-

A typical dosage is in the range of 0.5-5 mg/kg body weight, though the optimal dose should be determined empirically. The injection volume is generally 100-200 µL.

-

-

In Vivo Fluorescence Imaging:

-

Place the anesthetized animal in the imaging chamber of the in vivo imaging system.

-

Acquire images at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr) to analyze the biodistribution and target accumulation of the agent.

-

Use an excitation filter appropriate for Cy7 (e.g., 700-770 nm bandpass) and an emission filter that captures its fluorescence (e.g., >790 nm long-pass).

-

-

Data Analysis:

-

Analyze the fluorescence intensity in regions of interest (ROIs) to quantify the agent's accumulation in different tissues or organs over time.

-

For terminal studies, organs can be dissected after the final imaging session for ex vivo imaging to confirm in vivo findings.

-

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and molecular imaging. Its near-infrared properties and capacity for copper-free click chemistry enable robust and specific labeling of biomolecules for a wide range of applications, most notably for sensitive in vivo imaging. The protocols and data provided in this guide serve as a foundational resource for the successful implementation of Cy7 DBCO in the laboratory.

References

understanding Cyanine7 DBCO azide reaction kinetics

An In-Depth Technical Guide to the Reaction Kinetics of Cyanine7 DBCO and Azides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between Cyanine7 dibenzocyclooctyne (Cy7 DBCO) and azide-functionalized molecules. It covers the core reaction mechanism, factors influencing reaction speed, quantitative kinetic data from related compounds, and detailed experimental protocols for kinetic analysis and bioconjugation.

Introduction to this compound and SPAAC

The reaction between a dibenzocyclooctyne (DBCO) group and an azide (N₃) is a cornerstone of bioorthogonal chemistry, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is classified as "click chemistry" due to its high efficiency, specificity, and biocompatibility.[1] Unlike other click reactions, SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems, including live-cell imaging and in vivo studies.[2][3]

Cyanine7 (Cy7) is a near-infrared (NIR) fluorescent dye that, when conjugated to DBCO, creates a powerful tool for biomolecular labeling.[4] The resulting Cy7 DBCO probe allows for the sensitive and specific tracking of azide-modified proteins, peptides, nucleic acids, or small molecules in complex biological environments with minimal background interference.[4] Understanding the kinetics of this reaction is critical for designing experiments, optimizing conjugation protocols, and interpreting results in fields ranging from basic research to drug development.

Reaction Mechanism

The SPAAC reaction is a [3+2] cycloaddition between the strained triple bond of the DBCO ring and the 1,3-dipole of the azide. The inherent ring strain of the cyclooctyne ring significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without a catalyst. The reaction is highly specific and forms a stable, covalent triazole linkage.

Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Reaction Kinetics

The SPAAC reaction follows second-order kinetics, where the rate is dependent on the concentrations of both the DBCO and azide reactants. The rate law is expressed as:

Rate = k₂[DBCO][Azide]

Here, k₂ is the second-order rate constant, a measure of the intrinsic reactivity of the specific DBCO and azide pair.

Quantitative Kinetic Data

| DBCO Derivative | Azide Reactant | k₂ (M⁻¹s⁻¹) | Conditions (Solvent, Temp) |

| sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES buffer (pH 7), 25/37°C |

| sulfo DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7), 25/37°C |

| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | 0.27 - 0.37 | PBS/HEPES buffers, 25/37°C |

| DBCO | Benzyl Azide | 0.24 | CH₃CN:H₂O (3:1), RT |

| DBCO | Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1), RT |

| DBCO-PEG4-acid | Alexa Fluor 647 Azide | ~0.0064 | PBS (pH 7.4), 37°C |

This table summarizes data from multiple sources to provide a comparative overview.

Factors Influencing Reaction Kinetics

Several factors can be modulated to optimize the SPAAC reaction rate:

-

Azide Structure: The electronic properties of the azide are important. Azides attached to electron-donating groups generally react faster than those with electron-withdrawing groups. For example, sugar-based azides often react more quickly than amino acid-based azides.

-

DBCO Structure: The strain and accessibility of the alkyne are critical. While DBCO is highly reactive, modifications to its structure can further tune the kinetics.

-

PEG Linkers: The inclusion of polyethylene glycol (PEG) linkers on the DBCO molecule can enhance hydrophilicity and increase reaction rates, likely by improving solubility and reducing steric hindrance between large biomolecules.

-

Solvent and pH: SPAAC reactions are efficient in aqueous buffers. Higher pH values (from 5 to 10) generally increase reaction rates, although the effect can be buffer-dependent.

-

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate.

Experimental Protocols

Protocol for Determining Reaction Kinetics by UV-Vis Spectrophotometry

This protocol allows for the determination of the second-order rate constant (k₂) by monitoring the reaction under pseudo-first-order conditions. This is achieved by using a large excess of the azide reactant, making the reaction rate dependent only on the concentration of the DBCO reactant. The consumption of DBCO is monitored by the decrease in its characteristic UV absorbance at approximately 309 nm.

Materials:

-

Cy7 DBCO

-

Azide-containing molecule

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES, pH 7.4)

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

Methodology:

-

Prepare Stock Solutions:

-

Prepare a concentrated stock solution of Cy7 DBCO in a compatible organic solvent (e.g., DMSO).

-

Prepare a stock solution of the azide-containing molecule in the chosen reaction buffer.

-

-

Determine Molar Extinction Coefficient (ε) of Cy7 DBCO:

-

Prepare a dilution series of Cy7 DBCO in the reaction buffer.

-

Measure the absorbance at ~309 nm for each concentration.

-

Plot absorbance vs. concentration. The slope of the line is the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl).

-

-

Set Up the Kinetic Run:

-

Set the spectrophotometer to monitor absorbance at ~309 nm at regular time intervals (e.g., every 60 seconds). Equilibrate the instrument and a cuvette containing the reaction buffer to the desired temperature (e.g., 25°C or 37°C).

-

In the cuvette, add the azide solution to achieve a final concentration that is at least 10-fold higher than the final Cy7 DBCO concentration (e.g., 1 mM Azide).

-

To initiate the reaction, add a small volume of the Cy7 DBCO stock solution to the cuvette to achieve the desired final concentration (e.g., 50 µM Cy7 DBCO) and mix immediately.

-

Start the time-course measurement immediately. Continue until the absorbance at 309 nm plateaus, indicating the reaction is complete.

-

-

Data Analysis:

-

Convert the absorbance (A) at each time point (t) to the concentration of Cy7 DBCO using the Beer-Lambert law: [DBCO]t = A / (ε * l), where l is the cuvette path length (typically 1 cm).

-

Plot the natural logarithm of the DBCO concentration (ln[DBCO]) versus time (t).

-

For a pseudo-first-order reaction, this plot should be linear. The slope of this line is equal to -k_obs (the observed rate constant).

-

Calculate the second-order rate constant (k₂) by dividing the observed rate constant by the concentration of the azide (which was in excess and is considered constant): k₂ = k_obs / [Azide] .

-

General Protocol for Bioconjugation

This protocol describes a general workflow for labeling an azide-modified protein with Cy7 DBCO.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.

-

Cy7 DBCO dissolved in DMSO.

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Methodology:

-

Reaction Setup:

-

To the azide-modified protein solution, add the Cy7 DBCO solution. A 2 to 4-fold molar excess of Cy7 DBCO over the azide is typically recommended.

-

The final concentration of DMSO in the reaction mixture should ideally be kept below 20% to avoid protein denaturation.

-

-

Incubation:

-

Incubate the reaction mixture for 2 to 4 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the reactants and concentrations.

-

-

Purification:

-

Remove the unreacted Cy7 DBCO from the labeled protein conjugate using a suitable method such as SEC, dialysis, or spin filtration.

-

-

Characterization:

-

Confirm successful conjugation. This can be done by SDS-PAGE (observing a shift in the molecular weight of the protein) and UV-Vis spectroscopy (detecting the characteristic absorbance peaks of both the protein at ~280 nm and the Cy7 dye at ~750 nm).

-

Visualization of Workflows

Experimental Workflow for Kinetic Analysis

The following diagram outlines the key steps for determining the reaction kinetics of Cy7 DBCO with an azide.

Caption: Experimental workflow for determining SPAAC kinetics using UV-Vis spectroscopy.

Application Workflow: Antibody-Drug Conjugate (ADC) Preparation

A primary application for this chemistry is in the development of ADCs, where a cytotoxic drug (payload) is attached to a targeting antibody.

Caption: Workflow for creating an Antibody-Drug Conjugate (ADC) using SPAAC.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Cyanine7 DBCO

For researchers, scientists, and professionals in drug development, the effective use of fluorescent probes is paramount. Cyanine7 DBCO (Cy7 DBCO), a near-infrared (NIR) dye conjugated with a dibenzocyclooctyne (DBCO) moiety, is a powerful tool for copper-free click chemistry applications. However, its performance is intrinsically linked to its behavior in aqueous environments. This technical guide provides an in-depth analysis of the solubility and stability of this compound in aqueous buffers, offering critical data and protocols to ensure the success of your experiments.

Executive Summary

This compound is generally characterized as a water-soluble and highly stable NIR fluorescent dye, making it well-suited for a variety of biological applications. Its fluorescence is largely insensitive to pH in the range of 4 to 10. While specific quantitative solubility in aqueous buffers is not extensively documented, its solubility in dimethyl sulfoxide (DMSO) is well-defined. The stability of the DBCO group, crucial for click chemistry, is influenced by pH and temperature, with greater stability observed at neutral to slightly basic pH and lower temperatures. This guide summarizes the available quantitative data, presents detailed experimental protocols for in-house validation, and provides visual workflows to aid in experimental design.

Quantitative Data Summary

For ease of comparison, the following tables summarize the key quantitative data regarding the solubility and stability of this compound and its related structures.

| Solvent | Solubility | Molar Concentration | Notes |

| DMSO | 4.98 mg/mL[1][2] | 5.00 mM[1][2] | May require ultrasonic and warming for complete dissolution. Use of hygroscopic DMSO can impact solubility.[1] |

| DMSO | 10 mM | ||

| Water, DMF | Water-soluble | Specific quantitative data in these solvents is not readily available. The term "water-soluble" suggests good solubility for most biological applications. |

Table 1: Solubility of this compound in Various Solvents

| Parameter | Condition | Observation | Source Compound |

| pH Range | 4 - 10 | Stable fluorescence | This compound |

| Long-term Storage (Solid) | -20°C in the dark | Stable for at least 12 months | This compound |

| Transportation | Room temperature | Up to 3 weeks | This compound |

| Reactivity Loss | 4°C or -20°C over 4 weeks | 3-5% loss of reactivity towards azides | DBCO-modified goat IgG |

| Stability in PBS (pH 7.4) | 4°C for 48 hours | >95% intact | DBCO-NHCO-PEG4-acid |

| Stability in PBS (pH 7.4) | 25°C for 24 hours | 90-95% intact | DBCO-NHCO-PEG4-acid |

| Stability in PBS (pH 7.4) | 37°C for 24 hours | 80-85% intact | DBCO-NHCO-PEG4-acid |

| Stability at pH 5.0 | 25°C for 24 hours | 85-90% intact | DBCO-NHCO-PEG4-acid |

| Stability at pH 8.5 | 25°C for 24 hours | 90-95% intact | DBCO-NHCO-PEG4-acid |

Table 2: Stability Profile of this compound and Related DBCO Conjugates

Experimental Protocols

To empower researchers to validate and optimize the use of this compound in their specific experimental settings, the following detailed protocols are provided.

Protocol 1: Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of this compound in a specific aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

Materials:

-

This compound solid powder

-

Anhydrous DMSO

-

Aqueous buffer of choice (e.g., 1x PBS, pH 7.4), filtered

-

Microcentrifuge tubes

-

Vortex mixer

-

Spectrophotometer or plate reader capable of measuring absorbance at ~750 nm

-

Calibrated balance

Procedure:

-

Prepare a Concentrated Stock Solution:

-

Accurately weigh a small amount of this compound powder.

-

Dissolve the powder in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

-

-

Serial Dilution in Aqueous Buffer:

-

Prepare a series of dilutions of the DMSO stock solution in the desired aqueous buffer in microcentrifuge tubes.

-

Start with a high concentration and perform serial dilutions to cover a broad range. For example, prepare solutions with final concentrations ranging from 1 mM to 1 µM.

-

Crucially, add the DMSO stock solution dropwise to the buffer while vortexing to prevent precipitation. The final concentration of DMSO should be kept low (ideally ≤1%) to minimize its effect on solubility.

-

-

Equilibration and Observation:

-

Incubate the prepared solutions at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to allow for equilibration.

-

After incubation, visually inspect each tube for any signs of precipitation or cloudiness.

-

-

Quantification of Soluble Dye:

-

Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved material.

-

Carefully collect the supernatant from each tube.

-

Measure the absorbance of the supernatant at the maximum absorption wavelength of Cyanine7 (~750 nm).

-

Use a pre-established calibration curve of this compound in the same buffer (at concentrations known to be fully soluble) to determine the concentration of the dye in the supernatant.

-

The highest concentration that results in a clear solution with no pellet after centrifugation is considered the solubility limit under those conditions.

-

Protocol 2: Assessment of Stability in Aqueous Buffer

Objective: To evaluate the stability of this compound in an aqueous buffer over time at different temperatures.

Materials:

-

This compound stock solution in DMSO

-

Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

-

Thermostated incubator or water bath

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and a UV-Vis or fluorescence detector

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Prepare Working Solution:

-

Prepare a working solution of this compound in the chosen aqueous buffer at a concentration well below its solubility limit (e.g., 100 µM).

-

-

Incubation at Different Temperatures:

-

Aliquot the working solution into several tubes.

-

Place the tubes in incubators set at different temperatures relevant to your experimental conditions (e.g., 4°C, 25°C, and 37°C).

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), take an aliquot from each temperature condition for HPLC analysis.

-

The t=0 sample serves as the baseline.

-

-

HPLC Analysis:

-

Inject the collected aliquots onto the RP-HPLC system.

-

Use a suitable gradient to separate the intact this compound from any potential degradation products (e.g., a linear gradient from 5% to 95% Mobile Phase B over 20 minutes).

-

Monitor the elution profile at the absorbance maximum of the DBCO group (~309 nm) and the Cyanine7 dye (~750 nm).

-

-

Data Analysis:

-

Identify the peak corresponding to the intact this compound in the chromatogram of the t=0 sample.

-

Integrate the area of this peak for each time point and temperature.

-

Calculate the percentage of intact this compound remaining at each time point relative to the t=0 peak area.

-

Plot the percentage of intact dye versus time for each temperature to determine the degradation kinetics and estimate the half-life.

-

Visualizing Key Processes

To further aid in the understanding of the experimental workflows and the factors influencing the stability of this compound, the following diagrams are provided.

References

Cyanine7 DBCO: A Technical Guide to Photostability and Quantum Yield for Advanced Bioconjugation and Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties of Cyanine7 (Cy7) DBCO, a near-infrared (NIR) fluorescent dye integral to cutting-edge research in bioconjugation, live-cell imaging, and in vivo studies. This document consolidates key data on its quantum yield and photostability, presents detailed experimental protocols, and illustrates relevant workflows for its application in complex biological systems.

Core Photophysical Properties

Cyanine7 DBCO is a heptamethine cyanine dye functionalized with a dibenzocyclooctyne (DBCO) group. This feature enables its covalent attachment to azide-modified biomolecules via a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a cornerstone of modern bioorthogonal chemistry.[1][2][3] Its fluorescence in the NIR spectrum (typically excitation ~750 nm, emission ~773 nm) is advantageous for deep tissue imaging due to reduced light scattering and minimal autofluorescence from endogenous biomolecules.[4][5]

Quantitative Data Summary

The following tables summarize the key photophysical parameters of this compound and its sulfonated, water-soluble variant. It is important to note that while the dye is widely cited as "photostable," quantitative data on its photobleaching quantum yield and half-life are not always readily available in commercial datasheets and can be highly dependent on the experimental environment.

| Property | Value | Notes |

| Excitation Maximum (λex) | 750 - 756 nm | |

| Emission Maximum (λem) | 773 - 779 nm | |

| Molar Extinction Coefficient (ε) | ~199,000 - 255,000 M⁻¹cm⁻¹ | Varies by supplier and formulation. |

| Fluorescence Quantum Yield (Φ) | 0.3 | In organic solvents like DMF, DMSO. |

| Solubility | Good in DMF, DMSO, DCM | Water-soluble versions (sulfo-Cy7) are available. |

Table 1: Photophysical Properties of this compound.

| Property | Value | Notes |

| Excitation Maximum (λex) | 750 nm | |

| Emission Maximum (λem) | 773 nm | |

| Molar Extinction Coefficient (ε) | ~240,600 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.24 | |

| Solubility | Water, DMSO, DMF |

Table 2: Photophysical Properties of sulfo-Cyanine7 DBCO.

Photostability Characteristics

While often described as photostable, the photobleaching of cyanine dyes is a critical consideration, particularly in experiments requiring prolonged or high-intensity light exposure, such as single-molecule studies and super-resolution microscopy. The photostability of Cy7 can be influenced by its environment, including the solvent and the presence of oxidizing or reducing agents.

One study comparing a novel NIR dye to Cy7 demonstrated that under continuous irradiation, the fluorescence intensity of Cy7 in a PBS buffer decreased more rapidly than the more stable novel dye, indicating a tangible level of photobleaching under common experimental conditions. Another study on a photosensitizer-cyanine dye conjugate also quantified the photobleaching of the cyanine dye portion both in vitro and in vivo, highlighting that the extent of photobleaching can be significant and is dependent on the light dose delivered.

Interestingly, the fluorescence quantum yield and photostability of cyanine dyes, including Cy7, can be significantly enhanced by using heavy water (D₂O) as the solvent. For Cy7, a 2.6-fold increase in quantum yield has been reported in D₂O compared to H₂O, which can lead to improved performance in single-molecule imaging applications.

Experimental Protocols

Measurement of Fluorescence Quantum Yield

The relative quantum yield of this compound can be determined using a comparative method with a well-characterized standard.

Materials:

-

This compound

-

Reference standard with a known quantum yield in the NIR range (e.g., Indocyanine Green in DMSO)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

High-purity solvent (e.g., DMSO, DMF)

-

Precision cuvettes

Procedure:

-

Prepare a series of dilute solutions of both the this compound and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.

-

Integrate the area under the emission spectra for both the this compound and the reference standard solutions.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Assessment of Photostability (Photobleaching)

This protocol provides a general method for quantifying the photostability of this compound.

Materials:

-

This compound solution of known concentration

-

Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., sCMOS or EMCCD camera)

-

Microscope slides and coverslips

-

Phosphate-buffered saline (PBS) or other relevant buffer

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the desired buffer and mount it on a microscope slide.

-

Microscopy Setup:

-

Focus on the sample.

-

Set the excitation light source to the desired wavelength (e.g., 750 nm laser).

-

Adjust the light source power to a level relevant to the intended application.

-

Set the detector to acquire images at regular intervals (e.g., every 10 seconds).

-

-

Image Acquisition: Begin continuous illumination and acquire a time-lapse series of images.

-

Data Analysis:

-

Select a region of interest (ROI) in the images.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Normalize the fluorescence intensity to the initial intensity (at time = 0).

-

Plot the normalized fluorescence intensity as a function of time.

-

The data can be fitted to an exponential decay curve to determine the photobleaching rate constant (k) and the photobleaching half-life (t₁/₂ = ln(2)/k).

-

Application Workflows

Copper-Free Click Chemistry Bioconjugation

The DBCO moiety of this compound allows for straightforward and efficient labeling of azide-containing biomolecules.

In Vivo Imaging Workflow

This diagram outlines the typical steps involved in performing in vivo imaging using a Cy7-labeled probe.

Conclusion

This compound is a powerful near-infrared fluorophore that is indispensable for modern biological research. Its high quantum yield in organic solvents and amenability to copper-free click chemistry make it a versatile tool for labeling a wide range of biomolecules. While its photostability is generally considered good for many applications, researchers should be mindful of potential photobleaching in experiments requiring long-term or high-intensity illumination. The protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in demanding imaging and tracking studies. Future work in this area will likely focus on the development of even more photostable cyanine derivatives and the further quantification of their photophysical properties in diverse biological environments.

References

safety and handling of Cyanine7 DBCO in the lab

An In-depth Technical Guide to the Safe Handling of Cyanine7 DBCO in the Laboratory

Introduction

This compound (Cy7 DBCO) is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is integral to modern bioconjugation techniques, enabling the precise labeling of azide-modified biomolecules through copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] Its applications are prominent in deep-tissue imaging and targeted therapeutic strategies due to its favorable spectral properties in the NIR window, which minimizes autofluorescence from biological samples.[1][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safety protocols, handling procedures, and experimental considerations for this compound in a laboratory setting.

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not universally available, safety guidelines can be synthesized from data on cyanine dyes and DBCO reagents. It is crucial to distinguish "cyanine" dyes from highly toxic "cyanide" compounds; cyanine dyes are not typically classified as hazardous substances.[4] However, standard laboratory chemical handling precautions should always be observed.

2.1. Hazard Identification and Precautionary Measures

Based on available information for similar chemical compounds, the following table summarizes the potential hazards and recommended precautions.

| Hazard Category | Pictogram | Signal Word | Hazard Statement | Precautionary Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Not Classified | None | None | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Skin Corrosion/Irritation | Not Classified | None | May cause mild skin irritation upon prolonged contact. | P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Damage/Irritation | Not Classified | None | May cause eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

2.2. Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound.

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Nitrile gloves.

-

Body Protection: A standard laboratory coat.

Physicochemical and Spectral Properties

The utility of this compound is defined by its distinct physicochemical and spectral characteristics.

| Property | Value | Reference |

| Molecular Weight | ~1259.53 g/mol (protonated) | |

| Appearance | Dark green solid | |

| Solubility | Water, DMSO, DMF | |

| Excitation Maximum (λex) | ~753 nm | |

| Emission Maximum (λem) | ~775 nm | |

| Molar Extinction Coefficient | ~255,000 M⁻¹cm⁻¹ | |

| Quantum Yield (QY) | ~0.3 | |

| Purity | >95% (as determined by HPLC) |

Handling and Storage

Proper handling and storage are critical to maintaining the stability and reactivity of this compound.

4.1. Receiving and Initial Storage

-

This compound is typically shipped at ambient temperature.

-

Upon receipt, the vial should be stored at -20°C in a desiccated environment and protected from light.

4.2. Preparation of Stock Solutions

-

Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can compromise the compound's stability.

-

Dissolve the solid this compound in a suitable solvent such as DMSO or DMF to a desired stock concentration (e.g., 1-10 mM).

-

For applications requiring aqueous buffers, a water-soluble formulation like sulfo-Cyanine7 DBCO may be more appropriate.

4.3. Storage of Stock Solutions

-

Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

-

For long-term storage, keep the aliquots at -80°C for up to 6 months.

-

For short-term storage, -20°C for up to 1 month is recommended.

-

Always protect stock solutions from light.

-

To maintain an inert atmosphere, especially for the unused solid product, consider backfilling the vial with a dry, inert gas like nitrogen or argon before sealing and storing.

Caption: Diagram 1: General Handling Workflow for this compound.

Experimental Protocols

This compound is primarily used for labeling azide-modified molecules via the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This copper-free click chemistry reaction is highly efficient and bioorthogonal, making it suitable for labeling in complex biological systems, including live cells.

Caption: Diagram 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

5.1. General Protocol for Labeling Proteins in Solution

This protocol provides a general guideline for conjugating this compound to an azide-modified protein. Optimal reaction conditions may vary depending on the specific protein and should be determined empirically.

-

Prepare the Azide-Containing Sample: Dissolve the azide-modified protein in a reaction buffer (e.g., PBS, pH 7.4).

-

Note: Avoid buffers that contain azides, as they will compete for reaction with the DBCO group.

-

-

Prepare this compound: Prepare a stock solution of this compound in DMSO or DMF.

-

Reaction:

-

Add the this compound stock solution to the azide-containing protein solution. A 10- to 20-fold molar excess of the dye is a common starting point.

-

The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to minimize protein denaturation.

-

Incubate the reaction at room temperature or 37°C for 4-12 hours, protected from light. Higher concentrations and temperatures can improve reaction efficiency.

-

-

Purification:

-

Remove the unreacted dye by size-exclusion chromatography (e.g., a PD-10 desalting column), dialysis, or tangential flow filtration.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~753 nm (for Cy7).

-

5.2. General Protocol for Live Cell Surface Labeling

This protocol is for labeling azide-modified glycans on the surface of live cells.

-

Metabolic Labeling: Culture cells with an azide-functionalized metabolic precursor (e.g., Ac4ManNAz) for 2-3 days to introduce azide groups onto cell surface glycoproteins.

-

Cell Preparation:

-

Harvest the cells and wash them twice with a serum-free medium or PBS containing 1% FBS to remove any un-incorporated azide precursor.

-

Resuspend the cells in a suitable buffer.

-

-

Labeling:

-

Prepare a fresh solution of this compound in the same buffer. A final concentration of 5-30 µM is a typical starting point.

-

Add the this compound solution to the cell suspension.

-

Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

-

-

Washing:

-

Wash the cells three to four times with buffer to remove any unbound dye.

-

-

Analysis:

-

The labeled cells can now be analyzed by flow cytometry or fluorescence microscopy.

-

Disposal

All waste materials containing this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste. Collect all solutions and contaminated materials in a designated, properly labeled waste container.

Conclusion

This compound is a powerful tool for bioorthogonal labeling. By adhering to the safety and handling protocols outlined in this guide, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment. The provided experimental frameworks offer a starting point for developing robust and reproducible labeling procedures tailored to specific research needs.

References

A Technical Guide to Cyanine7 DBCO: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyanine7 DBCO, a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is a cornerstone in modern bioconjugation and imaging, enabling the precise labeling and visualization of biomolecules through copper-free click chemistry. This guide will delve into the core molecular properties of this compound, present detailed experimental protocols for its use, and illustrate a typical experimental workflow.

Core Molecular Data

The molecular weight and formula of this compound can vary depending on the specific salt form and any modifications, such as sulfonation for increased water solubility. It is crucial for researchers to be aware of the specific variant they are using. The table below summarizes the properties of common forms of this compound.

| Property | This compound | This compound (Hexafluorophosphate Salt) | sulfo-Cyanine7 DBCO |

| Molecular Weight | 885.62 g/mol | 995.13 g/mol [1][2] | 1047.37 g/mol [3] |

| Molecular Formula | C₅₈H₆₅N₄ClO₂[4] | C₅₈H₆₅F₆N₄O₂P[1] | C₅₈H₆₃KN₄O₈S₂ |

| CAS Number | 2692677-77-1 | 2692677-77-1 | Not specified |

| Solubility | Good in DMF, DMSO, DCM | Soluble in DMSO | Water-soluble |

| Excitation Maximum | ~750 nm | ~750 nm | Similar to Cyanine7 |

| Emission Maximum | ~773 nm | ~775 nm | Similar to Cyanine7 |

| Appearance | Dark green solid | Not specified | Not specified |

| Storage | -20°C in the dark, desiccated | -20°C, protect from light, stored under nitrogen | -20°C in the dark |

Experimental Protocols

The primary application of this compound is the labeling of azide-modified biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry. Below is a generalized protocol for labeling an azide-modified antibody with this compound.

Materials:

-

Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). The buffer should be free of primary amines like Tris.

-

This compound, dissolved in a compatible organic solvent (e.g., DMSO or DMF) to a stock concentration of 1-10 mM.

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification of the labeled antibody.

-

Reaction tubes and standard laboratory equipment.

Procedure:

-

Preparation of the Antibody:

-

Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer. If necessary, exchange the buffer using a spin filtration column.

-

-

Reaction Setup:

-

Determine the desired molar ratio of this compound to the antibody. A common starting point is a 5- to 20-fold molar excess of the dye.

-

Add the calculated volume of the this compound stock solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should ideally be below 10% to maintain protein stability.

-

Gently mix the reaction solution by pipetting or brief vortexing.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the Cyanine7 dye.

-

-

Purification of the Labeled Antibody:

-

Remove the unreacted this compound by size-exclusion chromatography.

-

Equilibrate the column with the desired storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column and collect the fractions. The first colored fraction to elute will be the labeled antibody.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cyanine7).

-

The formula for calculating DOL is: DOL = (A_max * ε_protein) / ( (A_280 - A_max * CF) * ε_dye ) Where:

-

A_max is the absorbance at the excitation maximum of Cyanine7 (~750 nm).

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

ε_dye is the molar extinction coefficient of Cyanine7 at its A_max (e.g., ~250,000 M⁻¹cm⁻¹).

-

CF is a correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy7).

-

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for labeling an antibody with this compound and its subsequent use in in-vivo imaging.

Caption: Workflow for antibody labeling with this compound and in-vivo imaging.

This guide provides foundational knowledge for the effective use of this compound in research and development. For specific applications, further optimization of protocols is recommended. Always refer to the manufacturer's specific product information for the most accurate data.

References

The Cornerstone of Bioorthogonal Chemistry: A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a pivotal tool in chemical biology, bioconjugation, and drug development.[1] This bioorthogonal reaction, a cornerstone of "click chemistry," enables the specific and efficient covalent ligation of molecules within complex biological systems without the need for cytotoxic catalysts.[2][] Its ability to proceed under physiological conditions with high selectivity has revolutionized the study of biological processes in their native environments.[1][4] This in-depth technical guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data, and detailed experimental protocols to empower researchers in their scientific endeavors.

Core Principles of SPAAC

At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, which forms a stable triazole linkage. The reaction's driving force is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes. This strain dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological temperature and pH.

A key advantage of SPAAC over its predecessor, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the elimination of the need for a copper catalyst, which can be toxic to living cells. The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to the vast majority of biological molecules, ensuring that the ligation occurs exclusively between the intended partners. This high degree of selectivity is paramount for precise molecular labeling and engineering in living organisms.

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form the stable triazole product.

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition.

Quantitative Analysis of SPAAC Kinetics

The rate of a SPAAC reaction is a critical parameter, particularly for applications in living systems where rapid labeling is often required. The reaction follows second-order kinetics, and the rate is significantly influenced by the structure of the cyclooctyne, the electronic properties of the azide, the solvent, and pH. A variety of cyclooctynes have been developed, each with different reactivity and stability profiles.

| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Bicyclo[6.1.0]nonyne (BCN) | ~0.002 - 0.1 | Good balance of reactivity and stability; widely used. |

| Dibenzocyclooctyne (DBCO/ADIBO) | ~0.1 - 1.0 | Higher reactivity due to increased ring strain. |

| DIBAC | ~0.3 | Aza-dibenzocyclooctyne with enhanced reactivity. |

| Biarylazacyclooctynone (BARAC) | ~0.9 | High reactivity, suitable for fast labeling. |

| Monofluorinated cyclooctyne (MOFO) | ~0.4 | Fluorine substitution enhances reactivity. |

Note: Rate constants can vary depending on the specific azide, solvent, and temperature. Generally, SPAAC reactions are faster in aqueous solutions compared to organic solvents, which is a distinct advantage for biological applications. Higher pH values also tend to increase reaction rates, although this can be buffer-dependent.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are representative protocols for common SPAAC applications.

Protocol 1: General Protein Labeling with a DBCO-Functionalized Dye

This protocol outlines the labeling of a protein containing an azide group with a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS)

-

DBCO-NHS ester stock solution (10 mM in DMSO)

-

Amine-free buffer (e.g., PBS, pH 7.4)

Procedure:

-

Protein Preparation: Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Reagent Preparation: Prepare a fresh dilution of the DBCO-NHS ester in the reaction buffer.

-

Reaction: Add a 10-20 fold molar excess of the DBCO-reagent to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Remove the excess, unreacted DBCO-reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-